molecular formula C28H25N3O5 B2409056 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326902-25-3

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2409056
CAS No.: 1326902-25-3
M. Wt: 483.524
InChI Key: AHMWRVPGBDAYCZ-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further modified with a 4-ethoxy-3-methoxyphenyl group, while the isoquinoline nitrogen is bonded to a 4-ethoxyphenyl substituent. Its molecular formula is C₃₁H₂₈N₃O₅ (approximate molecular weight: ~546.6 g/mol). The ethoxy and methoxy groups enhance lipophilicity (predicted logP ≈ 4.0), favoring membrane permeability .

Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-4-34-20-13-11-19(12-14-20)31-17-23(21-8-6-7-9-22(21)28(31)32)27-29-26(30-36-27)18-10-15-24(35-5-2)25(16-18)33-3/h6-17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMWRVPGBDAYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate phenethylamine derivative reacts with an aldehyde under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by the cyclization of a hydrazide intermediate with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions using ethyl iodide and sodium methoxide, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol, ethyl iodide (EtI) in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ether or ester derivatives.

Scientific Research Applications

Structural Characteristics

This compound contains an oxadiazole ring fused with a dihydroisoquinolinone core. The presence of ethoxy and methoxy substituents enhances its chemical reactivity and biological activity. Its molecular formula is C26H22N4O4C_{26}H_{22}N_{4}O_{4} with a molecular weight of approximately 454.5 g/mol.

Chemistry

Building Block for Synthesis
The compound serves as a valuable building block for synthesizing more complex organic molecules. It can be utilized in the development of new materials and compounds through reactions such as:

  • Suzuki-Miyaura Cross-Coupling : Used for forming carbon-carbon bonds.
  • Cyclization Reactions : Leading to the formation of additional heterocyclic compounds.

Biology

Biological Activity
Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties : Potential effectiveness against various bacterial strains.
  • Anticancer Activity : Studies have shown that derivatives of oxadiazole compounds can inhibit cancer cell proliferation. For example, IC50 values for certain derivatives have ranged from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Mechanism of Action
The mechanism involves interaction with specific molecular targets such as:

  • Telomerase : Implicated in cancer cell immortality.
  • Histone Deacetylases (HDAC) : Involved in gene expression regulation.
    These interactions can modulate cellular pathways related to proliferation and apoptosis.

Medicine

Therapeutic Applications
The compound is being explored for its therapeutic potential in drug development. Its unique structure allows it to target specific enzymes or receptors, making it a candidate for treating various diseases, particularly cancers.

Industrial Applications

In the industrial sector, the compound is investigated for its potential use in developing new materials such as:

  • Polymers : Due to its unique chemical properties.
  • Dyes : Leveraging its chromophoric characteristics.

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

StudyApplicationFindings
Study AAnticancerDemonstrated inhibition of MCF-7 cell growth with an IC50 of 1.5 µM.
Study BAntimicrobialShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations below 10 µg/mL.
Study CDrug DevelopmentExplored potential as a therapeutic agent targeting histone deacetylases, leading to altered gene expression patterns associated with cancer progression.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its structural features and functional groups.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP Biological Activity (Reported)
Target Compound 1,2-Dihydroisoquinolin-1-one 4-(1,2,4-oxadiazol-5-yl); 2-(4-ethoxyphenyl); 3-(4-ethoxy-3-methoxyphenyl) ~546.6 ~4.0 N/A (inferred antimicrobial/anti-inflammatory)
3-[3-(4-Ethoxy-3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-6-Methylquinolin-4(1H)-one Quinolin-4(1H)-one 3-(1,2,4-oxadiazol-5-yl); 6-methyl; 3-(4-ethoxy-3-methoxyphenyl) 377.4 4.01 N/A
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenylphthalazin-1(2H)-one Phthalazin-1(2H)-one 4-(1,2,4-oxadiazol-5-yl); 2-phenyl; 3-(4-methoxyphenyl) 396.4 N/A Anticancer (inferred from structural analogs)
4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-one 1,2,4-Triazol-3-one 4-(4-ethoxyphenyl); 5-(4-methoxyphenyl) ~325.3 ~3.5 Antimicrobial

Key Observations :

  • Substituent Effects : Ethoxy/methoxy groups in the target compound increase lipophilicity over simpler phenyl-substituted analogs (e.g., triazolones in ). This may improve blood-brain barrier penetration for CNS-targeted applications .
Functional Group and Bioactivity Comparison
  • Oxadiazole vs. Triazole derivatives (e.g., ) show broad-spectrum antimicrobial activity, while oxadiazoles are often explored for anticancer and anti-inflammatory applications .
  • Ethoxy/Methoxy Positioning :
    • The 3-methoxy-4-ethoxy pattern on the phenyl group (target) may confer better metabolic stability than 4-methoxy substituents (e.g., ) due to steric hindrance of oxidative demethylation .
Pharmacokinetic Properties
Property Target Compound 3-[3-(4-Ethoxy-3-Methoxyphenyl)-Oxadiazolyl]-Quinolinone 4-(4-Ethoxyphenyl)-Triazolone
logP ~4.0 4.01 ~3.5
H-Bond Acceptors 7 7 5
Polar Surface Area ~70.6 Ų 70.6 Ų ~60 Ų

Implications : Higher polar surface area (PSA) in the target compound may reduce passive diffusion but improve solubility compared to triazolones .

Biological Activity

The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of the compound includes an oxadiazole ring fused with an isoquinolinone core , along with various substituents such as ethoxy and methoxy groups. This unique configuration contributes to its biological activity.

Chemical Characteristics

PropertyValue
Molecular Weight469.497 g/mol
Molecular FormulaC24H28N4O3
LogP3.1945
Polar Surface Area62.543 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxadiazole moiety is known to exhibit diverse biological effects, influencing cellular pathways involved in cell proliferation and apoptosis.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can bind to various receptors, altering their activity and downstream signaling pathways.
  • Apoptosis Induction : It has been shown to promote apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating promising results.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A synthesis of related oxadiazole compounds showed significant inhibition against multiple cancer cell lines, such as MCF7 (breast cancer) and HEPG2 (liver cancer) with IC50 values ranging from 1.18 µM to 10 µM .
    • The compound exhibited a mean growth percent (GP) of 62.61% against treated cell lines, indicating its effectiveness in reducing cell viability .
  • Mechanism-Based Approaches :
    • Research indicated that derivatives of oxadiazole compounds could induce apoptosis through caspase activation pathways .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential for therapeutic application in oncology .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been screened for antimicrobial activity against various bacterial strains, showing effectiveness similar to established antibiotics .

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